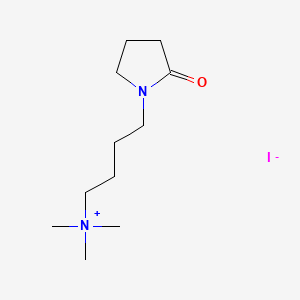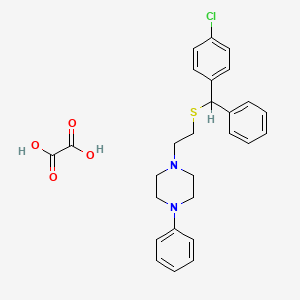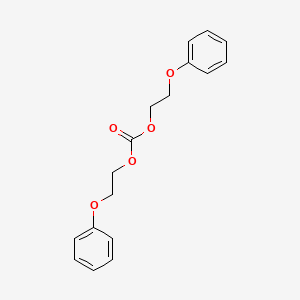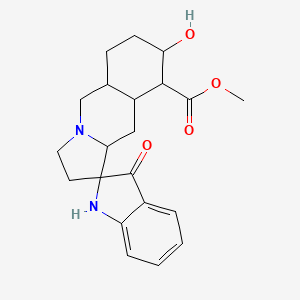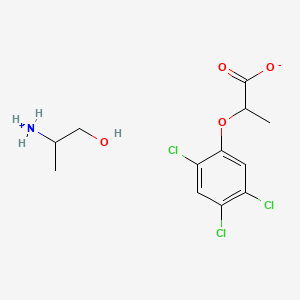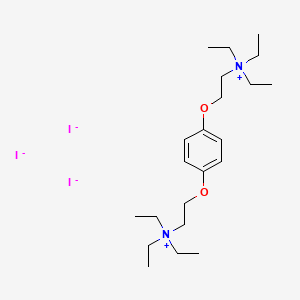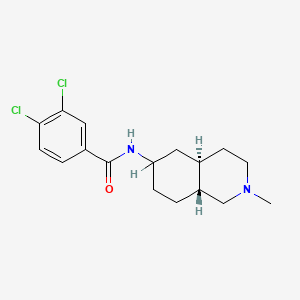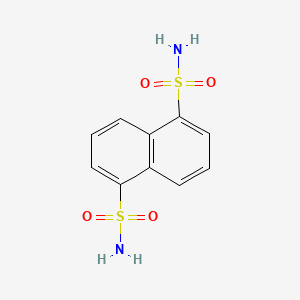
Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide is a synthetic compound that belongs to the class of salicylate esters.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide typically involves the esterification of salicylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and optimized reaction parameters is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium hydroxide or ammonia
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted salicylates
Scientific Research Applications
Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use as an active ingredient in antimicrobial drugs.
Industry: Utilized in the formulation of cosmetic products due to its UV-absorbing properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide involves the inhibition of microbial growth by interfering with the synthesis of essential cellular components. The compound targets specific enzymes and pathways in bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
Ethyl salicylate: Known for its use in perfumery and as a flavoring agent.
Methyl salicylate: Commonly used in topical analgesics for its pain-relieving properties.
Glycol salicylate: Used in combination with other salicylates for the treatment of pain and inflammation.
Properties
CAS No. |
73680-85-0 |
|---|---|
Molecular Formula |
C16H25IN2O4 |
Molecular Weight |
436.28 g/mol |
IUPAC Name |
[2-(4-ethoxycarbonyl-3-hydroxyanilino)-2-oxoethyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C16H24N2O4.HI/c1-5-18(4,6-2)11-15(20)17-12-8-9-13(14(19)10-12)16(21)22-7-3;/h8-10H,5-7,11H2,1-4H3,(H-,17,19,20,21);1H |
InChI Key |
HXVWCFCWNSPFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CC(=O)NC1=CC(=C(C=C1)C(=O)OCC)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




